molecular formula C7H18ClN3 B14669663 Diisopropylguanidine hydrochloride CAS No. 38588-66-8

Diisopropylguanidine hydrochloride

Cat. No.: B14669663
CAS No.: 38588-66-8
M. Wt: 179.69 g/mol
InChI Key: ILQWVRZLVLNQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropylguanidine hydrochloride is a chemical compound with the molecular formula C7H17N3·HCl. It is a derivative of guanidine, characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is known for its strong basicity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylguanidine hydrochloride can be synthesized through the reaction of diisopropylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically involves the following steps:

    Reaction of Diisopropylamine with Cyanamide: Diisopropylamine is reacted with cyanamide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures.

    Addition of Hydrochloric Acid: Hydrochloric acid is added to the reaction mixture to form this compound. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diisopropylguanidine hydrochloride undergoes various chemical reactions, including:

    Neutralization Reactions: As a strong base, it can neutralize acids to form salts.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

    Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and coordination chemistry.

Common Reagents and Conditions

    Acids: Reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid to form corresponding salts.

    Electrophiles: Reacts with electrophiles like alkyl halides and acyl chlorides in substitution reactions.

    Metal Ions: Forms complexes with metal ions such as palladium, platinum, and copper under mild conditions.

Major Products Formed

    Salts: Formation of various guanidinium salts.

    Substituted Guanidines: Products of nucleophilic substitution reactions.

    Metal Complexes: Coordination compounds with metal ions.

Scientific Research Applications

Diisopropylguanidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a strong base and nucleophile in organic synthesis. It is also employed in the preparation of guanidine derivatives and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor. It is also studied for its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals. It is also used as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of diisopropylguanidine hydrochloride involves its strong basicity and ability to form hydrogen bonds. It can interact with molecular targets such as enzymes, receptors, and nucleic acids. The guanidinium group can form stable complexes with negatively charged species, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Guanidine: The parent compound, known for its strong basicity and wide range of applications.

    Biguanide: Contains two guanidine units and is used in pharmaceuticals such as metformin.

    Phenylguanidine: A derivative with a phenyl group, used in organic synthesis and as a ligand.

Uniqueness

Diisopropylguanidine hydrochloride is unique due to the presence of isopropyl groups, which enhance its steric properties and influence its reactivity. This makes it a valuable compound in both research and industrial applications, offering distinct advantages over other guanidine derivatives.

Properties

CAS No.

38588-66-8

Molecular Formula

C7H18ClN3

Molecular Weight

179.69 g/mol

IUPAC Name

1,2-di(propan-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C7H17N3.ClH/c1-5(2)9-7(8)10-6(3)4;/h5-6H,1-4H3,(H3,8,9,10);1H

InChI Key

ILQWVRZLVLNQAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=NC(C)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.